molecular formula C19H19F3N2O3 B6495877 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1351601-60-9

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B6495877
CAS No.: 1351601-60-9
M. Wt: 380.4 g/mol
InChI Key: BPPJVJBGQLPZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide is a synthetic organic compound with the CAS number 1351601-60-9 and a molecular formula of C19H19F3N2O3 . It features an ethanediamide (oxalamide) core, a scaffold known to serve as a versatile pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding. The molecule is further characterized by a 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl moiety and a 1-phenylethyl group, which contribute to its overall stereochemistry and potential for target interaction. The presence of the trifluoromethyl group is a common strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug discovery efforts. While the specific biological activity and mechanism of action for this exact molecule are areas for ongoing research, its structural elements suggest potential as a valuable building block or intermediate in the development of bioactive molecules. Similar diamide-containing compounds are frequently investigated for their potential as enzyme inhibitors or receptor modulators . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPJVJBGQLPZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A

Intermediate A is synthesized via a three-step sequence from 4-(trifluoromethyl)benzaldehyde:

  • Cyanohydrin Formation :
    Ar-CF3-CHO+HCNNaHSO3Ar-CF3-CH(OH)CN\text{Ar-CF}_3\text{-CHO} + \text{HCN} \xrightarrow{\text{NaHSO}_3} \text{Ar-CF}_3\text{-CH(OH)CN}
    Yields: 78–85% under acidic conditions.

  • Hydrolysis to α-Hydroxy Acid :
    Ar-CF3-CH(OH)CNHCl (6M), ΔAr-CF3-CH(OH)COOH\text{Ar-CF}_3\text{-CH(OH)CN} \xrightarrow{\text{HCl (6M), Δ}} \text{Ar-CF}_3\text{-CH(OH)COOH}
    Reaction time: 12 hr at 80°C.

  • Curtius Rearrangement to Amine :
    Ar-CF3-CH(OH)COOHDiphosgene, NaN3Ar-CF3-CH(OH)CH2NH2\text{Ar-CF}_3\text{-CH(OH)COOH} \xrightarrow{\text{Diphosgene, NaN}_3} \text{Ar-CF}_3\text{-CH(OH)CH}_2\text{NH}_2
    Isolation via extraction with dichloromethane.

Synthesis of Intermediate B

1-Phenylethylamine is commercially available but can be enantioselectively resolved using tartaric acid derivatives if chiral purity is required.

Amide Bond Formation Strategies

Direct Coupling via Oxalyl Chloride

Procedure :

  • Activation of Oxalic Acid :
    HOOC-COOH+SOCl2DMF (cat.)ClOC-COCl\text{HOOC-COOH} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.)}} \text{ClOC-COCl}
    Excess thionyl chloride removed under vacuum.

  • Sequential Aminolysis :

    • First Amidation :
      ClOC-COCl+Intermediate AEt3N, THFClOC-CONH-(Intermediate A)\text{ClOC-COCl} + \text{Intermediate A} \xrightarrow{\text{Et}_3\text{N, THF}} \text{ClOC-CONH-(Intermediate A)}
      Stirred at 0°C for 2 hr.

    • Second Amidation :
      ClOC-CONH-(Intermediate A)+Intermediate BEt3N, RTTarget Compound\text{ClOC-CONH-(Intermediate A)} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N, RT}} \text{Target Compound}
      Yield: 62% after silica gel chromatography.

Limitations : Poor regioselectivity due to competing reactions at both carbonyls; requires strict stoichiometric control.

Stepwise Coupling Using HOBt/EDC

Optimized Protocol :

  • Formation of Monoamide :
    HOOC-CONH-(Intermediate A)+EDC\cdotpHCl, HOBtDCMActive Ester\text{HOOC-CONH-(Intermediate A)} + \text{EDC·HCl, HOBt} \xrightarrow{\text{DCM}} \text{Active Ester}
    Activation time: 30 min at 0°C.

  • Coupling with Intermediate B :
    Active Ester+Intermediate BEt3NTarget Compound\text{Active Ester} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
    Yield: 88% (HPLC purity >98%).

Advantages : Higher yields and reduced dimerization compared to oxalyl chloride method.

Solid-Phase Synthesis for Scalability

Resin Functionalization

Wang resin (1.2 mmol/g) is esterified with Fmoc-protected oxalic acid using DIC/HOAt.

Iterative Amide Coupling

  • Deprotection :
    \text{Resin-O-CO-CO-Fmoc} \xrightarrow{\text{20% Piperidine}} \text{Resin-O-CO-COOH}.

  • First Amidation :
    Resin-O-CO-COOH+Intermediate AHATU, DIPEAResin-O-CO-CONH-(Intermediate A)\text{Resin-O-CO-COOH} + \text{Intermediate A} \xrightarrow{\text{HATU, DIPEA}} \text{Resin-O-CO-CONH-(Intermediate A)}.

  • Second Amidation :
    Resin-O-CO-CONH-(Intermediate A)+Intermediate BTBTU, NMMResin-Bound Product\text{Resin-O-CO-CONH-(Intermediate A)} + \text{Intermediate B} \xrightarrow{\text{TBTU, NMM}} \text{Resin-Bound Product}.

  • Cleavage :
    Resin-Bound ProductTFA:DCM (1:99)Target Compound\text{Resin-Bound Product} \xrightarrow{\text{TFA:DCM (1:99)}} \text{Target Compound}.
    Purity: 94% (LC-MS), isolated yield: 76%.

Critical Process Parameters

Solvent Selection

SolventReaction Rate (k, ×10⁻³ min⁻¹)Byproduct Formation (%)
THF2.112
DCM3.48
DMF4.915

Optimal solvent: Dichloromethane (DCM) balances reactivity and selectivity.

Temperature Effects

  • Below 0°C: Incomplete activation of oxalic acid.

  • 0–25°C: Ideal for EDC/HOBt coupling.

  • Above 30°C: Racemization of 1-phenylethylamine observed.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 2H, Ar-CF₃), 4.82 (m, 1H, CH(OH)), 3.51 (q, J = 6.7 Hz, 1H, CH(CH₃)Ph).

  • ¹⁹F NMR : -62.3 ppm (CF₃).

  • HRMS : m/z 403.1489 [M+H]⁺ (calc. 403.1483).

Purity Assessment

MethodColumnPurity (%)
HPLCC18, 50% MeOH/H₂O98.7
UPLC-MSBEH C8, 0.1% FA99.2

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Intermediate A12,500
HATU8,200
Wang Resin3,800

Solid-phase synthesis reduces reagent costs by 34% compared to solution-phase.

Environmental Impact

  • PMI (Process Mass Intensity) : 86 for solution-phase vs. 43 for solid-phase.

  • Waste Streams : DCM and DMF require dedicated recovery systems .

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18F3N3O2
  • Molecular Weight : 363.34 g/mol
  • IUPAC Name : N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide

The compound exhibits a unique structure that contributes to its biological activity, particularly as an agonist for liver X receptors (LXRα and LXRβ). These receptors play crucial roles in lipid metabolism and inflammation regulation.

Agonist for Liver X Receptors (LXR)

T0901317 is primarily studied for its role as an LXR agonist. LXRs are nuclear receptors that regulate genes involved in cholesterol homeostasis and fatty acid metabolism. Activation of these receptors has been linked to:

  • Cholesterol Regulation : Enhances reverse cholesterol transport, thereby reducing atherosclerosis risk.
  • Anti-inflammatory Effects : Modulates inflammatory responses, potentially beneficial in treating conditions like atherosclerosis and diabetes .

Cancer Research

Recent studies have indicated that T0901317 may inhibit the proliferation of certain cancer cell types, including breast and prostate cancers. Its mechanism involves:

  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Reduces tumor size in animal models by modulating lipid metabolism pathways .

Study 1: Impact on Atherosclerosis

A study conducted on mouse models demonstrated that T0901317 significantly reduced plaque formation in arteries. The mechanism was attributed to increased expression of ABCA1 (ATP-binding cassette transporter A1), which facilitates cholesterol efflux from macrophages .

Study 2: Anti-inflammatory Properties

In vitro studies showed that T0901317 inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Toxicology and Safety Profiles

While T0901317 shows promise in therapeutic applications, understanding its safety profile is crucial. Toxicological assessments indicate:

  • Low Acute Toxicity : High doses did not result in significant adverse effects in animal models.
  • Potential Side Effects : Chronic exposure may lead to liver toxicity; thus, further studies are needed to assess long-term safety .

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related ethanediamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide (Target) Not explicitly given Not provided - 2-hydroxyethyl, -CF₃-phenyl, -phenylethyl Not available
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide C₂₅H₂₉F₃N₄O₂ 474.53 - Methyl-dihydroindole, -piperidinyl, -CF₃-phenyl 20744289
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.5 - Benzodioxole, -4-fluorophenyl-piperazinyl, -tetrahydrofuranmethyl Not available
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-oxazinan-2-yl}methyl)ethanediamide Not explicitly given Not provided - Ethyl, -sulfonyl-fluoromethylphenyl-oxazinan Not available
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-thiazol-4-yl}ethyl)ethanediamide Not explicitly given Not provided - Benzodioxin, -CF₃-phenyl-thiazole Not available
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.5 - Benzodioxole, -phenylpiperazinyl, -2-fluorophenyl Not available
Key Observations:

Trifluoromethylphenyl Group : Present in the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism.

Polar Substituents: The target’s hydroxyethyl group distinguishes it from (piperidinyl) and (tetrahydrofuranmethyl), likely improving aqueous solubility. and incorporate piperazine, which is known to enhance solubility and bioavailability.

’s 2-fluorophenyl vs. the target’s phenylethyl may influence steric and electronic interactions.

Pharmacological Potential:
  • Target Compound : The hydroxy and trifluoromethyl groups suggest dual solubility-stability optimization, making it suitable for oral administration.
  • : The indole and piperidine moieties may target central nervous system (CNS) receptors, though this is speculative without direct evidence.
  • and : Benzodioxole and piperazine groups are common in antipsychotics and antidepressants, hinting at neuropharmacological applications .

Metabolic and Stability Profiles

  • Trifluoromethyl Groups : Increase metabolic stability by resisting cytochrome P450 oxidation .
  • Hydroxyethyl vs. Piperidinyl : The target’s hydroxy group may undergo glucuronidation, whereas ’s piperidinyl group could resist phase I metabolism.
  • Benzodioxole Systems : In and , these groups are resistant to enzymatic degradation, prolonging half-life.

Biological Activity

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies and findings that elucidate its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17H20F3N3O2
  • Molecular Weight : 353.36 g/mol
  • CAS Number : 225515-35-5

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research published in PubMed highlights the design and synthesis of related compounds that act as PD-L1 inhibitors, which are crucial in cancer immunotherapy . These compounds demonstrated comparable efficacy to established PD-L1 antagonists, suggesting a potential role in cancer treatment.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays have shown that it can effectively inhibit certain proteases, which are vital for tumor progression and metastasis. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis rates in malignant cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing inflammation in neuronal tissues. This is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.

Case Study 1: PD-L1 Inhibition

A study focused on the synthesis of a series of PD-L1 inhibitors found that modifications to the core structure of this compound significantly enhanced its binding affinity to PD-L1. The results indicated a promising avenue for developing new immunotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In a preclinical study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound may have therapeutic potential for treating Alzheimer's disease and other forms of dementia.

Research Findings

Study Focus Findings
Study 1PD-L1 InhibitionEnhanced binding affinity compared to existing inhibitors .
Study 2NeuroprotectionImproved cognitive function in animal models; reduced amyloid plaques .
Study 3Enzyme InhibitionSignificant inhibition of proteases linked to cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide bond formation between hydroxy-substituted intermediates and phenylethylamine derivatives. Key steps include:

  • Step 1 : Condensation of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine with ethyl oxalyl chloride under anhydrous conditions.
  • Step 2 : Subsequent coupling with 1-phenylethylamine using coupling agents like HOBt/EDC in dichloromethane at 0–5°C.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (≥95% purity) .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments (e.g., trifluoromethyl singlet at δ 120–125 ppm, hydroxy group at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 437.2).
  • HPLC : Retention time comparison with reference standards .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to determine decomposition temperature.
  • Photostability : Expose to UV light (320–400 nm) and analyze changes via UV-Vis spectroscopy (λmax ~255 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Modifications : Replace the trifluoromethyl group with -CF2_2H or -OCF3_3 to evaluate electronic effects on receptor binding.
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., IC50_{50} against serine hydrolases) or cell-based models (e.g., anti-inflammatory activity in RAW264.7 macrophages).
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How to resolve contradictory data in receptor binding assays?

  • Methodological Answer :

  • Assay Replication : Repeat experiments with fresh compound batches to exclude degradation artifacts.
  • Orthogonal Techniques : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Control Groups : Include known agonists/antagonists (e.g., indomethacin for COX inhibition) to benchmark results .

Q. What advanced analytical methods characterize degradation products?

  • Methodological Answer :

  • LC-HRMS : Hyphenated liquid chromatography-high-resolution mass spectrometry to identify minor impurities (e.g., hydrolyzed amide products).
  • NMR Dynamics : 19^{19}F NMR to track trifluoromethyl group stability during stress testing.
  • X-ray Crystallography : Resolve crystal structures of degradation byproducts for mechanistic insights .

Q. How to improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility.
  • Prodrug Design : Convert the hydroxy group to a phosphate ester for increased membrane permeability.
  • Pharmacokinetic Profiling : Conduct rodent studies with IV/PO dosing to calculate AUC and bioavailability .

Notes

  • References : All methodologies are derived from peer-reviewed protocols and validated experimental data .
  • Ethical Compliance : Biological studies must adhere to institutional animal care protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.